molecular formula C13H23N3O2 B1402005 2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide CAS No. 1428138-99-1

2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide

Cat. No. B1402005
M. Wt: 253.34 g/mol
InChI Key: YUFNKAVMIWFHIX-UHFFFAOYSA-N
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Description

The compound “2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide” is a unique chemical with a complex structure. It is part of a class of chemicals known as quinoxalines . Quinoxalines are considered one of the privileged pharmacophoric scaffolds for drug design .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step functional group transformation sequences . A method for the synthesis of quinoxaline derivatives involves a microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines . This reaction leads to the high-yielding formation of the corresponding quinoxalines .


Molecular Structure Analysis

The molecular structure of “2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide” is complex. The empirical formula is C22H25N3O3, and the molecular weight is 379.45 . The SMILES string representation of the molecule is O=C(CC1NC2CCCCC2NC1=O)Nc3ccc(Oc4ccccc4)cc3 .

Scientific Research Applications

Anticonvulsant Activity

A study by Ibrahim et al. (2013) explored the design and synthesis of compounds similar to "2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide" for their anticonvulsant activity, showing significant results in experimental mice (Ibrahim et al., 2013).

Antimicrobial and Anticancer Agents

Ahmed et al. (2018) synthesized new derivatives and evaluated their antibacterial, antifungal, and anticancer effects. Some compounds exhibited promising activities, indicating potential applications in these areas (Ahmed et al., 2018).

Chemical Synthesis and Reactions

Nechepurenko et al. (2014) described the Smiles rearrangements in derivatives of isoquinoline alkaloids, showcasing the chemical reactivity and potential applications in organic synthesis (Nechepurenko et al., 2014).

Photocatalytic Amidation

Xie et al. (2019) demonstrated the efficient synthesis of N-acylated 3-aminoquinoxalin-2(1H)-ones using visible light, highlighting a photocatalytic approach in the synthesis of complex organic molecules (Xie et al., 2019).

Environmental Applications

Sirés et al. (2006) investigated the degradation of paracetamol in water, an application relevant in environmental chemistry (Sirés et al., 2006).

Antibacterial and Antifungal Agents

Kumar et al. (2012) synthesized thiazolidinone derivatives with notable antibacterial and antifungal properties (Kumar et al., 2012).

Antimalarial Activity

Rangisetty et al. (2001) explored the antimalarial activities of arylaminoquinoxalines against Plasmodium yoelii, suggesting potential applications in antimalarial drug development (Rangisetty et al., 2001).

properties

IUPAC Name

2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-2-7-14-12(17)8-11-13(18)16-10-6-4-3-5-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFNKAVMIWFHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901234807
Record name 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxodecahydroquinoxalin-2-yl)-N-propylacetamide

CAS RN

1428138-99-1
Record name 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428138-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalineacetamide, decahydro-3-oxo-N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901234807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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